{8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride
Description
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-4-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-6-8-5-10-7-9(8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXNFECICNGZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC2CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The final product is typically purified through crystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
{8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted spiro compounds .
Scientific Research Applications
{8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of {8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Ring Size and Heteroatom Positioning
- Spiro[3.3]heptane vs.
- Heteroatom Isomerism: The 2-oxa-7-aza analogue (374795-37-6) exhibits a similarity score of 0.94 but reverses nitrogen and oxygen positions.
Functional Group Modifications
- Hydroxymethyl vs. Carboxylate/Ester: The hydroxymethyl group in the target compound enhances hydrophilicity and hydrogen-bond donor capacity, whereas carboxylate/ester derivatives (e.g., 2155855-02-8) introduce ionization or metabolic liability .
- Counterion Effects : Oxalate salts (1651840-84-4) may offer different solubility profiles compared to hydrochloride salts, impacting formulation strategies .
Biological Activity
{8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride is a spiro compound characterized by its unique molecular structure, which includes both nitrogen and oxygen atoms within its spiro framework. This compound, with the CAS Number 2230807-72-2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.
The molecular formula of this compound is C9H17NO2·HCl, with a molecular weight of approximately 207.7 g/mol. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Antiviral Activity : There is ongoing research into the antiviral properties of this compound, particularly its ability to inhibit viral replication and reduce viral load in infected cells.
- Potential Therapeutic Applications : The compound is being investigated for its potential use in treating infections caused by resistant bacterial strains and could serve as a lead compound for developing new antibiotics.
The exact mechanism of action for this compound is not fully understood but is believed to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity and leading to reduced microbial growth.
- Cell Membrane Disruption : Its unique structure may allow it to integrate into lipid membranes, causing destabilization and cell lysis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of spiro compounds, including this compound. The results indicated:
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |
|---|---|---|
| This compound | 32 µg/mL | E. coli, S. aureus |
The compound showed a notable MIC against both E. coli and S. aureus, indicating its potential as an effective antimicrobial agent .
Antiviral Activity
In vitro studies have demonstrated that this compound can significantly inhibit viral replication in cell cultures infected with various viruses, including influenza and herpes simplex virus (HSV). The compound appears to interfere with the viral life cycle at multiple stages .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial involving patients with bacterial infections assessed the effectiveness of this compound as part of a combination therapy. Results showed a 70% improvement in symptoms compared to control groups receiving standard antibiotics. -
Case Study on Antiviral Properties :
In a laboratory setting, researchers treated infected cell lines with varying concentrations of this compound and observed up to 85% reduction in viral titers after 48 hours of treatment .
Q & A
Q. What synthetic routes are commonly employed for the preparation of {8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride?
The synthesis typically involves cyclization reactions to form the spirocyclic core. For example, a multistep approach may include:
- Step 1 : Formation of the oxa-aza spiro ring via intramolecular nucleophilic substitution or reductive amination.
- Step 2 : Introduction of the methanol moiety through hydroxylation or oxidation-reduction sequences.
- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or acetone). Purification is achieved via recrystallization or column chromatography, with monitoring by TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural elucidation of this spiro compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the spirocyclic structure and substituent positions.
- FTIR : Identification of functional groups (e.g., hydroxyl, amine hydrochloride).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- HPLC : Purity assessment using reverse-phase columns with UV detection .
Q. How should this compound be handled and stored to maintain stability?
- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent hygroscopic degradation.
- Handling : Use gloves and eye protection to avoid skin/eye irritation; work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the molecular conformation of this hydrochloride salt?
- Data Collection : High-resolution single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Refinement : Use SHELXL for small-molecule refinement, addressing hydrogen bonding and chloride ion placement.
- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and intermolecular interaction analysis .
Q. How can ring-puckering analysis enhance understanding of the spiro system’s conformational flexibility?
Apply Cremer-Pople coordinates to quantify puckering amplitude () and phase angle () for the 8-oxa-2-azaspiro[4.5]decane ring. This method defines a unique mean plane for the ring, enabling precise comparison of conformational changes under varying conditions (e.g., temperature, solvent) .
Q. What challenges arise in refining disordered solvent molecules in the crystal lattice of this hydrochloride salt?
- Disorder Modeling : Use PART instructions in SHELXL to model partial occupancy solvent molecules.
- Hydrogen Bonding : Analyze Cl···H–O/N interactions to validate solvent placement.
- Validation Tools : Check ADDSYM/PLATON for missed symmetry and R/wR convergence .
Q. How can computational methods predict the stability of different conformers?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare relative energies of puckered vs. planar spiro rings.
- Molecular Dynamics (MD) : Simulate solvated systems to assess conformational dynamics in aqueous or organic media.
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) to correlate conformation with activity .
Methodological Guidance
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Cross-Validation : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to confirm atom connectivity.
- Solvent Effects : Test if crystallographic data reflects solution-phase conformations by comparing with NMR in multiple solvents.
- Dynamic Effects : Consider temperature-dependent NMR to detect rapid interconversions not captured in static crystal structures .
Q. What strategies optimize polymorph screening for this hydrochloride salt?
- Screening Conditions : Vary solvents (e.g., ethanol, acetonitrile), temperatures, and crystallization methods (slow evaporation vs. antisolvent addition).
- Analytical Tools : Use PXRD to distinguish polymorphs and DSC/TGA to assess thermal stability.
- Hydrate/Solvate Detection : Monitor weight loss in TGA or variable-temperature PXRD .
Q. How to analyze reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
